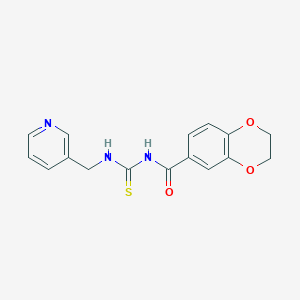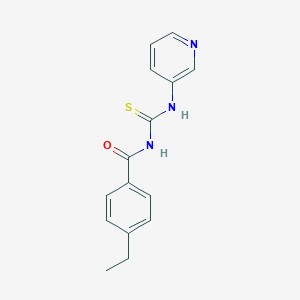![molecular formula C21H19N3O4S B250946 N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide](/img/structure/B250946.png)
N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide, also known as MNK-1 inhibitor, is a novel small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer and inflammation.
Mécanisme D'action
N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide inhibitor acts by inhibiting the activity of MAP kinase-interacting kinase 1 (MNK1), a serine/threonine kinase that phosphorylates eIF4E. By blocking the phosphorylation of eIF4E, this compound inhibitor prevents the translation of oncogenic mRNAs and inhibits tumor growth. Additionally, this compound inhibitor has been shown to inhibit the production of pro-inflammatory cytokines and chemokines by blocking the activation of NF-κB and other transcription factors.
Biochemical and physiological effects:
This compound inhibitor has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound inhibitor has been shown to inhibit the phosphorylation of eIF4E, leading to the suppression of tumor growth. In addition, this compound inhibitor has been shown to block the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide inhibitor is its specificity for MNK1, which reduces the potential for off-target effects. Additionally, this compound inhibitor has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development. However, one of the limitations of this compound inhibitor is its relatively low potency, which may limit its efficacy in some applications.
Orientations Futures
There are several future directions for the development of N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide inhibitor. One potential direction is the combination of this compound inhibitor with other anti-cancer agents to enhance its efficacy. Another direction is the development of more potent this compound inhibitors that can overcome the limitations of the current compound. Additionally, this compound inhibitor could be further tested in preclinical models to evaluate its safety and efficacy in vivo. Finally, this compound inhibitor could be evaluated for its potential therapeutic applications in other diseases, such as viral infections and neurological disorders.
Conclusion:
In conclusion, this compound inhibitor is a novel small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer and inflammation. The compound acts by inhibiting the activity of MNK1 and preventing the phosphorylation of eIF4E, leading to the suppression of tumor growth and the production of pro-inflammatory cytokines and chemokines. While this compound inhibitor has several advantages, such as its specificity for MNK1 and good pharmacokinetic properties, there are also several limitations that need to be addressed. Nonetheless, this compound inhibitor remains a promising candidate for further development and evaluation in preclinical and clinical studies.
Méthodes De Synthèse
N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide inhibitor can be synthesized through a multi-step process that involves the coupling of 4-methoxy-3-nitrobenzoic acid with phenylacetyl isothiocyanate, followed by reduction and cyclization to obtain the final product. The purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Applications De Recherche Scientifique
N-(4-methoxy-3-{[(phenylacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide inhibitor has been extensively studied for its potential therapeutic applications in cancer and inflammation. It has been shown to inhibit the phosphorylation of eukaryotic initiation factor 4E (eIF4E) and prevent the translation of oncogenic mRNAs, leading to the suppression of tumor growth. Additionally, this compound inhibitor has been shown to block the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Formule moléculaire |
C21H19N3O4S |
|---|---|
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
N-[4-methoxy-3-[(2-phenylacetyl)carbamothioylamino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H19N3O4S/c1-27-17-10-9-15(22-20(26)18-8-5-11-28-18)13-16(17)23-21(29)24-19(25)12-14-6-3-2-4-7-14/h2-11,13H,12H2,1H3,(H,22,26)(H2,23,24,25,29) |
Clé InChI |
XUBGGUOCPNGLKB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=S)NC(=O)CC3=CC=CC=C3 |
SMILES canonique |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=S)NC(=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-(4-benzoyl-1-piperazinyl)-3-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B250863.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B250866.png)
![N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-2-methylpropanamide](/img/structure/B250867.png)
![Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B250871.png)
![Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B250872.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-methylbenzoyl)amino]benzoate](/img/structure/B250873.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-3-methoxybenzamide](/img/structure/B250874.png)

![N-isobutyryl-N'-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]thiourea](/img/structure/B250877.png)
![N-[(5-bromopyridin-2-yl)carbamothioyl]-5-chloronaphthalene-1-carboxamide](/img/structure/B250879.png)
![N-butyryl-N'-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B250880.png)
![N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B250881.png)
![N-{[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}acetamide](/img/structure/B250884.png)

